amine](/img/structure/B13444028.png)
[3-(2-Methoxyethoxy)propyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyethoxy)propylamine: is an organic compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . It is a liquid at room temperature and is known for its use in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)propylamine typically involves the reaction of 3-chloropropylamine with 2-methoxyethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the 2-methoxyethoxy group .
Industrial Production Methods: Industrial production of 3-(2-Methoxyethoxy)propylamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2-Methoxyethoxy)propylamine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form simpler amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides or amides.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of surfactants and emulsifiers .
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs .
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders .
Industry:
- Utilized in the production of specialty chemicals and polymers.
- Used as a solvent and stabilizer in various industrial processes .
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, such as modulation of neurotransmitter release or inhibition of enzyme activity .
Comparison with Similar Compounds
3-Methoxypropylamine: Similar structure but lacks the 2-methoxyethoxy group.
2-(2-Methoxyethoxy)ethanamine: Contains an additional ethoxy group compared to 3-(2-Methoxyethoxy)propylamine.
Uniqueness:
- 3-(2-Methoxyethoxy)propylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.
- Its ability to form stable complexes with various drugs and its potential use in drug delivery systems set it apart from similar compounds .
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-(2-methoxyethoxy)-N-methylpropan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-8-4-3-5-10-7-6-9-2/h8H,3-7H2,1-2H3 |
InChI Key |
DGJYUIDSHSWHGC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile](/img/structure/B13443965.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B13443970.png)
![(2E)-(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid](/img/structure/B13443982.png)
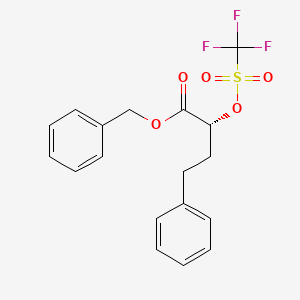
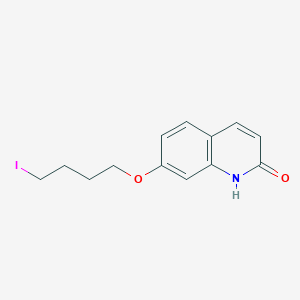
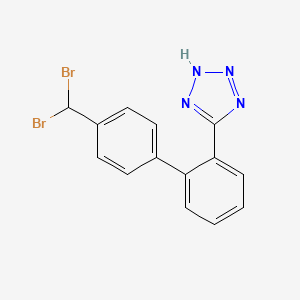
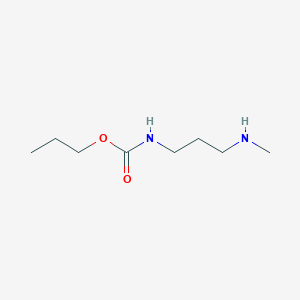
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
pyrimidin-2-one](/img/structure/B13444037.png)
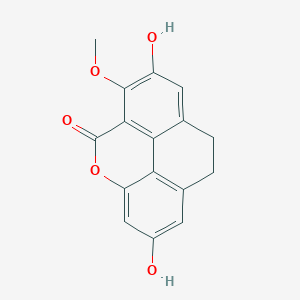
![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)
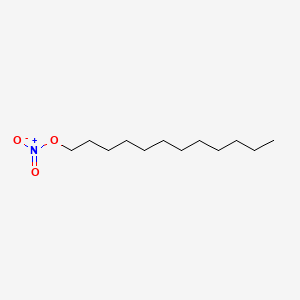
![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)
